![molecular formula C20H22N2O3S B2874488 2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 1903437-28-4](/img/structure/B2874488.png)

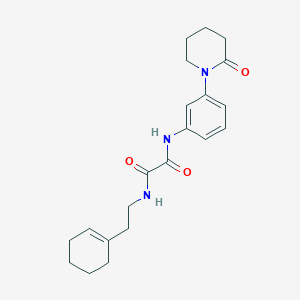

2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

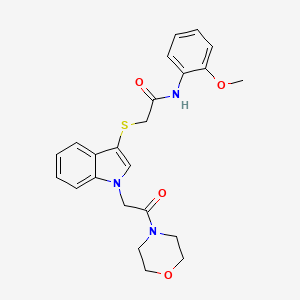

The oxazepine ring is a seven-membered ring containing an oxygen and a nitrogen atom . The benzylthio group consists of a benzene ring attached to a sulfur atom, which is in turn attached to a methyl group. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group attached to the same carbon .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Characterization of Arylidene Compounds : Arylidene compounds derived from 2-iminothiazolidine-4-one, including structures related to benzothiazole derivatives, have been synthesized and characterized. These compounds show potential antimicrobial activity against various organisms, hinting at the synthetic versatility and application of similar compounds in developing new antimicrobials (Azeez & Abdullah, 2019).

Cyclization Reactions : The synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of specific ethyl derivatives showcases a methodological approach to constructing complex molecular frameworks that could be applicable to the synthesis of the compound , demonstrating the potential for creating diverse heterocyclic structures (Katritzky et al., 2001).

Biological Activities

Antitumor Activities : Compounds bearing the benzothiazole moiety have been evaluated for their antitumor activities, indicating that the structural incorporation of benzothiazole into various heterocyclic rings can lead to significant biological activities. This suggests that our compound could also be explored for potential antitumor properties (Yurttaş, Tay, & Demirayak, 2015).

Antimalarial and Antiviral Properties : The exploration of sulfonamide derivatives for antimalarial activity and their potential application in treating COVID-19 suggest that compounds with complex heterocyclic structures, similar to the compound , could be valuable in developing treatments for infectious diseases (Fahim & Ismael, 2021).

Insecticidal Assessment : The synthesis and assessment of heterocycles incorporating thiadiazole moiety against agricultural pests indicate the potential of such compounds in developing new insecticides, suggesting an avenue for researching the agricultural applications of the compound (Fadda et al., 2017).

Mécanisme D'action

Target of Action

The primary target of the compound, also known as 2-(benzylsulfanyl)-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]acetamide, is the Traf2- and Nck-interacting protein kinase (TNIK) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway , which plays a crucial role in cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with TNIK, inhibiting its activity . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to changes in cell behavior . The compound has shown excellent selectivity for TNIK against other kinases , indicating a specific mode of action.

Biochemical Pathways

The compound primarily affects the Wnt/β-catenin signaling pathway . By inhibiting TNIK, the compound disrupts the pathway, which can lead to reduced cell proliferation and migration . This disruption can have downstream effects on various cellular processes, including cell growth and differentiation .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its effectiveness .

Result of Action

The compound’s action results in the suppression of cell proliferation and migration . In in vitro assays, the compound has been shown to efficiently suppress colorectal cancer (CRC) cell proliferation and migration . It has also exhibited considerable antitumor activity in the HCT116 xenograft mouse model .

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-19(15-26-14-16-6-2-1-3-7-16)21-10-11-22-12-17-8-4-5-9-18(17)25-13-20(22)24/h1-9H,10-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLXOKCJROEDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)

![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)

![(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2874419.png)

![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide](/img/structure/B2874428.png)